N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide
Description
N-{[1-(Thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene carboxamide core substituted with a thiophene-containing cyclopropylmethyl group. Its structure combines aromatic (naphthalene, thiophene) and strained aliphatic (cyclopropane) moieties, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-18(17-7-3-5-14-4-1-2-6-16(14)17)20-13-19(9-10-19)15-8-11-22-12-15/h1-8,11-12H,9-10,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLBAUZVSUUFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple . The final step involves the coupling of the thiophene-cyclopropyl intermediate with naphthalene-1-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and large-scale coupling reactions using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine or N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine, NBS
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Amine derivatives
Substitution: Brominated thiophene derivatives
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and cyclopropyl group can contribute to the compound’s binding affinity and specificity. In materials science, the compound’s electronic properties can be harnessed to develop organic semiconductors with specific charge transport characteristics.
Comparison with Similar Compounds
Table 1: Comparison of Carboxamide Derivatives
Cyclopropane-Containing Pharmaceuticals (Montelukast Sodium)
Montelukast Sodium () contains a cyclopropane linked to a sulfanyl and quinoline group. Structural parallels with the target compound include:
- Cyclopropane Stability : Both compounds leverage the cyclopropane ring’s strain for conformational rigidity. However, Montelukast’s cyclopropane is functionalized with a carboxymethyl group, enhancing water solubility , whereas the target compound’s cyclopropane is fused to thiophene, likely reducing polarity.
- The target compound’s thiophene moiety could modulate receptor binding differently.
Table 2: Cyclopropane-Containing Compounds
Naphthalene-Based Aromatic Systems
The crystal structure of 1-[3-(Naphthalen-1-yl)phenyl]naphthalene () reveals nearly planar naphthalene groups with mixed cis/trans configurations. Key comparisons:
Table 3: Naphthalene Derivatives
Biological Activity
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a carboxamide group and a cyclopropyl group linked to a thiophene ring. Its molecular formula is , and it has the following structural characteristics:
- Naphthalene moiety: Provides hydrophobic interactions which can enhance binding affinity to biological targets.
- Thiophene ring: Contributes to the electronic properties and can participate in π-π stacking interactions.
- Cyclopropyl group: Imparts strain that may influence the compound's reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing cyclopropane rings have shown effective inhibition of cell proliferation in various cancer cell lines, including U937 human myeloid leukemia cells, without inducing cytotoxicity .
The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell growth. The structural features of the compound allow it to interact with target proteins, potentially leading to apoptosis in malignant cells.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications in the thiophene or naphthalene substituents can significantly alter biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl on thiophene | Increased activity against leukemia cells |
| Halogen substitutions on naphthalene | Enhanced binding affinity to target proteins |
These findings suggest that careful tuning of substituents can optimize the pharmacological profile of similar compounds.
Study 1: In vitro Evaluation
A study conducted on a series of naphthalene derivatives, including this compound, showed promising results in inhibiting tumor growth in vitro. The compounds were tested against various cancer cell lines, revealing IC50 values in the low micromolar range .
Study 2: In vivo Efficacy
In vivo studies using animal models demonstrated that administration of this compound led to significant tumor regression compared to control groups. The compound was well-tolerated, with no observed toxic effects at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
